Trimethyl{1-[(trimethylsilyl)oxy]prop-1-en-1-yl}silane
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Overview
Description
Trimethyl{1-[(trimethylsilyl)oxy]prop-1-en-1-yl}silane is a compound known for its use as a reagent in organic synthesis. This colorless liquid is characterized by its trimethylsilyl group attached to the propyne molecule . It is commonly referred to as 1-(Trimethylsilyl)-1-propyne .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Trimethylsilyl)-1-propyne can be synthesized through various methods. One common method involves the reaction of propyne with trimethylchlorosilane in the presence of a base such as sodium hydride . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production of 1-(Trimethylsilyl)-1-propyne often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(Trimethylsilyl)-1-propyne undergoes various types of reactions, including:
Alkynylation: It can participate in alkynylation reactions to introduce alkynyl groups into molecules.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium-Catalyzed Reactions: Palladium catalysts are commonly used in reactions involving 1-(Trimethylsilyl)-1-propyne, such as carboannulation to form highly substituted indenes.
Rhodium-Catalyzed Reactions: Rhodium catalysts are used in reactions with 2-bromophenylboronic acids to prepare indenones.
Major Products Formed
Scientific Research Applications
1-(Trimethylsilyl)-1-propyne has several scientific research applications:
Chemistry: Used in the synthesis of alkynyl silane derivatives and highly substituted indenes.
Biology: Employed in the preparation of bioactive molecules through alkynylation reactions.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Plays a role in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(Trimethylsilyl)-1-propyne involves its ability to introduce alkynyl groups into molecules. This is achieved through reactions such as alkynylation and Sonogashira coupling . The trimethylsilyl group enhances the reactivity of the propyne molecule, allowing it to participate in various organic transformations .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-2-(Trimethylsilyl)acetylene
- 1-Trimethylsilyl-1-hexyne
- 1,4-Bis(Trimethylsilyl)-1,3-Butadiyne
Uniqueness
1-(Trimethylsilyl)-1-propyne is unique due to its high reactivity and versatility in organic synthesis. Its ability to introduce alkynyl groups into molecules makes it a valuable reagent in various chemical reactions .
Properties
CAS No. |
64299-50-9 |
---|---|
Molecular Formula |
C9H22OSi2 |
Molecular Weight |
202.44 g/mol |
IUPAC Name |
trimethyl(1-trimethylsilyloxyprop-1-enyl)silane |
InChI |
InChI=1S/C9H22OSi2/c1-8-9(11(2,3)4)10-12(5,6)7/h8H,1-7H3 |
InChI Key |
PXXZSKMOIKLUSR-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(O[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
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